molecular formula C27H18F3N3OS B12462726 2-[(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide

2-[(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B12462726
M. Wt: 489.5 g/mol
InChI Key: ZEQQGBSPABVERJ-UHFFFAOYSA-N
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Description

2-[(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with cyano and phenyl groups, and an acetamide moiety linked to a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multi-step organic reactions. One common method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines are treated with alkyl cyanoacetates under different reaction conditions to yield cyanoacetamide derivatives . The reaction conditions can vary, including solvent-free methods, stirring at elevated temperatures, or using acidic catalysts .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-[(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano or acetamide moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Mechanism of Action

The mechanism of action of 2-[(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with molecular targets and pathways. The cyano and pyridine groups are known to interact with various enzymes and receptors, potentially inhibiting their activity. This can lead to effects such as the inhibition of cancer cell growth or modulation of biological pathways .

Properties

Molecular Formula

C27H18F3N3OS

Molecular Weight

489.5 g/mol

IUPAC Name

2-(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C27H18F3N3OS/c28-27(29,30)20-12-7-13-21(14-20)32-25(34)17-35-26-23(16-31)22(18-8-3-1-4-9-18)15-24(33-26)19-10-5-2-6-11-19/h1-15H,17H2,(H,32,34)

InChI Key

ZEQQGBSPABVERJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F)C4=CC=CC=C4

Origin of Product

United States

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